2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure, and a furan moiety, which is a five-membered aromatic ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core One common approach is to react a suitable precursor with furan-2-carbonyl chloride under controlled conditions to form the desired intermediate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins makes it a promising candidate for the development of anticancer drugs.
Medicine
The compound's biological activity has led to its exploration as a therapeutic agent. Its potential to modulate various biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific molecular targets. The compound binds to the active sites of c-Met and Pim-1, preventing their activation and subsequent signaling pathways. This disruption of signaling pathways leads to the inhibition of cell proliferation and survival, making it effective in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure but may differ in the substituents attached to the core.
Furan derivatives: : Compounds containing furan rings are structurally similar but may have different functional groups.
Uniqueness
What sets 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide apart is its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This dual activity enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-27-16-6-3-2-5-14(16)10-11-21-19(26)13-29-20-23-22-18-9-8-15(24-25(18)20)17-7-4-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTMEDMXXCQNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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